molecular formula C5H6F2N2S B12627010 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 917876-68-7

1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B12627010
CAS No.: 917876-68-7
M. Wt: 164.18 g/mol
InChI Key: BCDWNXUFKKSHIQ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to an imidazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione typically involves difluoromethylation reactions. One common method is the reaction of 1,3-dihydro-2H-imidazole-2-thione with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve the use of advanced difluoromethylation reagents and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione can be compared with other similar compounds, such as:

Properties

CAS No.

917876-68-7

Molecular Formula

C5H6F2N2S

Molecular Weight

164.18 g/mol

IUPAC Name

1-(difluoromethyl)-3-methylimidazole-2-thione

InChI

InChI=1S/C5H6F2N2S/c1-8-2-3-9(4(6)7)5(8)10/h2-4H,1H3

InChI Key

BCDWNXUFKKSHIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(C1=S)C(F)F

Origin of Product

United States

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